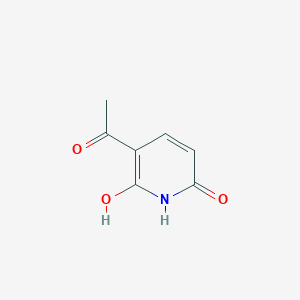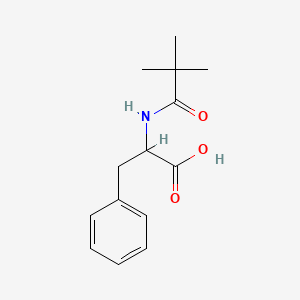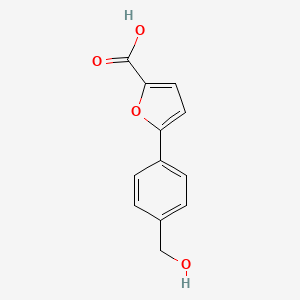
(5-Formyl-2,3-dimethoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)acetic acid: is a carboxylic acid with the chemical formula C10H12O4 . It features two methoxy (OCH3) groups attached to a phenyl ring, along with an acetic acid functional group. The compound’s structure is as follows:
Structure: O(C6H3(OCH3)2)CCH2COOH
Méthodes De Préparation
The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents: Potassium permanganate, chromic acid, reducing agents.
Major Products: The primary product is itself.
Applications De Recherche Scientifique
(3,5-Dimethoxyphenyl)acetic acid: finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Studying phenolic compounds and their effects.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
(3,5-Dimethoxyphenyl)acetic acid: stands out due to its unique combination of methoxy groups and the acetic acid moiety. Similar compounds include other phenylacetic acids and related derivatives.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(5-formyl-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Clé InChI |
YPWWWJUOJXTPJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)

![5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12114842.png)
![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)


![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)



![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)

